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molecular formula C6H5BrFN B1273214 2-Bromo-5-fluoro-6-methylpyridine CAS No. 374633-38-2

2-Bromo-5-fluoro-6-methylpyridine

Cat. No. B1273214
M. Wt: 190.01 g/mol
InChI Key: BFQONZCQHGIKIY-UHFFFAOYSA-N
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Patent
US08143246B2

Procedure details

To a solution of 6-bromo-3-fluoro-2-methylpyridine (0.5 gr, 2.63 mmol) in dichloromethane (5 ml) were added at room temperature N-bromosuccinimide (937 mg, 5.26 mmol) and azo-di-isobutyronitrile (86 mg, 0.526 mmol). After 17 h stirring at 55° C. the reaction mixture was quenched by the addition of water and the product was extracted into dichloromethane. The combined organic phases were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. Column chromatography afforded 6-bromo-2-(bromomethyl)-3-fluoropyridine (388 mg) as a clear oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
937 mg
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([F:9])=[CH:4][CH:3]=1.[Br:10]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>ClCCl>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][Br:10])[C:5]([F:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C)F
Name
Quantity
937 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
86 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
After 17 h stirring at 55° C. the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched by the addition of water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)CBr)F
Measurements
Type Value Analysis
AMOUNT: MASS 388 mg
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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